molecular formula C6H3F2N3O B15276127 5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B15276127
M. Wt: 171.10 g/mol
InChI Key: HSKAJHFUWPMFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a synthetically versatile chemical scaffold recognized for its significant potential in medicinal chemistry and drug discovery, particularly in the development of targeted kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core is a privileged structure in the design of ATP-competitive kinase inhibitors, as it effectively mimics the purine ring of ATP and can form crucial hydrogen bond interactions with the hinge region of kinase domains . This makes it a valuable template for probing kinase biology and developing novel therapeutic agents. Research into closely related analogs has demonstrated their application across multiple high-value target areas. For instance, derivatives based on the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one structure have been developed as highly selective inhibitors of CDK2, a cyclin-dependent kinase implicated in resistance to CDK4/6 therapies in breast cancer, and as potent inhibitors of ENPP1 for STING pathway-mediated cancer immunotherapy . Furthermore, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized in the discovery of potent inhibitors of other kinases, including Focal Adhesion Kinase (FAK) and p21-activated kinase 4 (PAK4), both of which are pursued as oncology targets . The specific 5,5-difluoro substitution on the pyrrolidine ring introduces strategic structural rigidity and modulates electronic properties, which can be critical for enhancing selectivity, improving metabolic stability, and fine-tuning potency against specific kinase targets . This compound is offered For Research Use Only. It is intended for laboratory research purposes and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H3F2N3O

Molecular Weight

171.10 g/mol

IUPAC Name

5,5-difluoro-7H-pyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C6H3F2N3O/c7-6(8)3-1-9-2-10-4(3)11-5(6)12/h1-2H,(H,9,10,11,12)

InChI Key

HSKAJHFUWPMFKC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)NC(=O)C2(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 5,5-Difluoro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives.

    Formation of Intermediates: These starting materials are treated with ammonia to form 2-(4-aminopyrimidin-5-yl)acetamides.

    Cyclization: The intermediates are then cyclized to form the target compound.

Chemical Reactions Analysis

5,5-Difluoro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one undergoes several types of chemical reactions:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one with structurally related pyrrolopyrimidine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Purity Levels Key Suppliers
5,5-Difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one 5,5-diF 205.55 Kinase inhibitors, oncology drug candidates ≥95% (typical) Limited data (research use)
4-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one 4-Cl, 5,5-diMe 197.62 Anticancer agents, agrochemicals 95%-98%, >98% Combi-Blocks, PharmaBlock
2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one 2-Cl, 5,5-diMe 197.63 Intermediate in drug synthesis ≥95% CymitQuimica, Synthonix
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one 4-Cl, 5-Me 199.60 JAK1 inhibitors, immunomodulators 95% EOS Med Chem
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one 4-Cl, 5,5,7-triMe 225.68 Research reagents, kinase studies ≥97% Shanghai Aladdin

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Fluorine vs. Chlorine: The difluoro derivative’s electronegative substituents may enhance binding to hydrophobic enzyme pockets (e.g., kinases) compared to chloro analogs. Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability . This is reflected in their use as agrochemicals, where environmental stability is critical .

Therapeutic Applications: Oncology: 4-Chloro-5,5-dimethyl derivatives dominate preclinical studies for anticancer activity, with Combi-Blocks and PharmaBlock leading production . Immunology: 4-Chloro-5-methyl derivatives are explicitly linked to JAK1 inhibition, a target in autoimmune diseases . Fluorinated analogs may offer improved selectivity due to enhanced electronic effects.

Market and Accessibility :

  • Supply Chain : Chloro-methyl derivatives are more widely available (e.g., Combi-Blocks, CymitQuimica) due to established synthesis protocols. The difluoro compound is less commercialized, suggesting higher production costs or niche applications .
  • Purity Requirements : Pharmaceutical-grade derivatives (purity >98%) are prioritized for clinical trials, while lower-purity batches (95%-97%) serve research or agrochemical uses .

Synthetic Challenges :

  • Fluorination introduces complexity, requiring specialized reagents like DAST or Deoxo-Fluor. In contrast, chloro derivatives are synthesized via nucleophilic substitution, a more scalable process .

Research and Market Insights

  • Growth Projections: The pyrrolopyrimidine market is driven by oncology and immunology R&D, with a CAGR of ~4.8% projected for pharmaceutical applications . Chloro derivatives dominate due to lower costs, but fluorinated variants may gain traction as fluorine’s benefits become better understood .

Biological Activity

5,5-Difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly its interactions with various biological targets and implications in cancer therapy.

  • Chemical Formula : C7H5F2N3O
  • Molecular Weight : 183.13 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with two fluorine atoms at the 5-position and a carbonyl group at the 6-position.

Biological Activity Overview

The biological activity of 5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been primarily evaluated through its inhibitory effects on specific protein kinases that are critical in cancer progression.

  • Inhibition of Protein Kinases : The compound exhibits significant inhibitory activity against various kinases involved in cell proliferation and survival pathways.
  • Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting microtubule dynamics and spindle morphology.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the effectiveness of 5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one against different cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)% Inhibition at 40 µg/mL
HeLa12.475.0
MDA-MB-2319.884.1
A549 (Lung)15.070.0
HCT116 (Colon)11.178.5

Table 1: Cytotoxicity of 5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one against various cancer cell lines.

Structure-Activity Relationship (SAR)

Studies have indicated that the presence of fluorine substituents enhances the compound's binding affinity to target proteins compared to its non-fluorinated analogs. The structure-activity relationship highlights how modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly alter biological activity.

Case Study 1: Inhibition of Tubulin Assembly

In a study examining the effects on microtubule dynamics, live-cell imaging demonstrated that treatment with the compound resulted in significant disruption of microtubule assembly in HeLa cells. This was associated with altered spindle morphology and subsequent mitotic delay leading to cell death .

Case Study 2: Targeting DNMT1

Research has identified 5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one as a potent inhibitor of DNA methyltransferase 1 (DNMT1), which plays a crucial role in epigenetic regulation and is often overexpressed in tumors. The compound exhibited an IC50 value of approximately 10 µM against DNMT1 .

Q & A

Q. What are the standard synthetic routes for preparing 5,5-difluoro-pyrrolo[2,3-d]pyrimidin-6-one, and how can reaction progress be effectively monitored?

Methodological Answer:

  • Utilize multicomponent reactions involving N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanoacetamide in ethanol/ethyl cyanoacetate mixtures under anhydrous K₂CO₃ catalysis .
  • Monitor pyrrole intermediate formation via TLC (Rf ~0.5 in ethyl acetate/hexane). Heat to 150°C for cyclization, followed by filtration and washing with cold ethanol.
  • Confirm purity via melting point analysis (>300°C decomposition observed in analogs) and HRMS (mass error <2 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing 5,5-difluoro-pyrrolo[2,3-d]pyrimidin-6-one derivatives, and how should data interpretation address potential ambiguities?

Methodological Answer:

  • 1H/13C NMR: Identify fluorine coupling patterns (e.g., ¹⁹F-¹H splitting) and substituent environments. For example, 5,5-difluoro groups cause distinct splitting in pyrrole protons .
  • HRMS: Validate molecular formula (e.g., [M+H]+ calculated for C₁₀H₇F₂N₃O: 240.0584).
  • Ambiguities: Overlapping peaks in crowded regions (e.g., aromatic protons) can be resolved via 2D NMR (COSY, HSQC) or X-ray crystallography (as demonstrated in triazolopyrimidinone analogs) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and regioselectivity of 5,5-difluoro-pyrrolo[2,3-d]pyrimidin-6-one in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify electrophilic sites (e.g., C-4 vs. C-6 positions). Fukui indices quantify susceptibility to nucleophilic attack .
  • Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Validate predictions with kinetic assays (e.g., IC₅₀ measurements) .

Q. What experimental strategies resolve contradictions between theoretical reaction mechanisms and observed kinetic data for fluorinated pyrrolo-pyrimidinone systems?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁸O or ²H tracing to track intermediates (e.g., oxygen incorporation during cyclization).
  • Kinetic Profiling: Employ stopped-flow spectroscopy to capture rapid intermediates (e.g., enolate formation in basic conditions).
  • Computational Validation: Compare experimental activation energies with nudged elastic band (NEB) simulations of proposed transition states .

Q. What factorial design approaches optimize the synthesis of 5,5-difluoro-pyrrolo[2,3-d]pyrimidin-6-one derivatives with varying aryl substituents?

Methodological Answer:

  • 2ᵏ Factorial Design: Vary temperature (80–150°C), solvent polarity (DMF vs. ethanol), and catalyst loading (5–20 mol% K₂CO₃).
  • Response Surface Methodology (RSM): Analyze yield and purity via ANOVA. Optimal conditions for a 3-iodophenyl derivative included 120°C in ethanol with 15 mol% K₂CO₃ (yield: 78%, purity: 95%) .
  • Real-Time Monitoring: Use inline HPLC to track intermediate consumption and adjust parameters dynamically .

Q. How can regioselective functionalization of the pyrrolo-pyrimidinone core be achieved to synthesize bioactive analogs?

Methodological Answer:

  • Protecting Group Strategy: Use tert-butyldimethylsilyl (TBDMS) groups to block C-7 during halogenation at C-4 (e.g., POCl₃-mediated chlorination).
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling at C-5 with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
  • Validation: Compare ¹H NMR shifts of substituted analogs (e.g., 3-iodophenyl derivatives show downfield shifts at δ 8.2–8.5 ppm) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points in fluorinated pyrrolo-pyrimidinones?

Methodological Answer:

  • Thermodynamic Analysis: Perform DSC to measure melting enthalpy and compare with computational predictions (e.g., COSMO-RS solvation models).
  • Polymorphism Screening: Recrystallize from solvents of varying polarity (e.g., DMSO vs. ethyl acetate) to isolate stable polymorphs.
  • Case Study: A 5-(3-iodophenyl) analog showed a 10°C variation in melting point due to solvent-dependent polymorphism .

Advanced Analytical Techniques

Q. What role does X-ray crystallography play in resolving structural ambiguities of 5,5-difluoro-pyrrolo[2,3-d]pyrimidin-6-one derivatives?

Methodological Answer:

  • Single-Crystal Analysis: Determine dihedral angles between pyrrole and pyrimidine rings (e.g., 12.5° in triazolopyrimidinone analogs), influencing π-π stacking interactions .
  • Electron Density Maps: Resolve fluorine positional disorders (common in difluoro analogs) using high-resolution data (R-factor <0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.